molecular formula C16H10ClNO2 B1623624 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride CAS No. 101081-39-4

2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride

Cat. No.: B1623624
CAS No.: 101081-39-4
M. Wt: 283.71 g/mol
InChI Key: UPEYERXRFVNLLO-UHFFFAOYSA-N
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Description

2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride is a chemical compound belonging to the indolizine family. Indolizines are aromatic organic compounds containing condensed five and six-membered rings with a bridging nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride typically involves the reaction of 2-phenylindolizine with oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols.

    Solvents: Dichloromethane, chloroform.

    Bases: Triethylamine, pyridine.

Major Products

The major products formed from these reactions include 2-oxo-2-(2-phenylindolizin-3-yl)acetamides and other substituted derivatives .

Mechanism of Action

The mechanism of action of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride and its derivatives involves interaction with biological targets such as enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. For instance, some derivatives may inhibit bacterial cell wall synthesis, while others may interfere with fungal cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride is unique due to its specific substitution pattern on the indolizine core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate for synthesizing a wide range of biologically active molecules .

Properties

IUPAC Name

2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-16(20)15(19)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-18(12)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEYERXRFVNLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407482
Record name 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101081-39-4
Record name 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (2.23 mL, 25.9 mmol) was added to an ice-cold solution of 2-phenylindolizine (4.0 g, 20.7 mmol) in a mixture of toluene (40 mL) and THF (8 mL). The reaction mixture was stirred at r.t. for 5 h then concentrated in vacuo. The residue obtained was recrystallised from DCM-hexane to yield oxo-(2-phenyl-indolizin-3-yl)-acetyl chloride (4.6 g, 80%) as a solid.
Quantity
2.23 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride
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2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride
Reactant of Route 3
2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride

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